Kanamycin sulfate

Antibiotic Stability Sterilization Media Preparation

Kanamycin sulfate is the definitive aminoglycoside for plant biotechnology using the nptII selectable marker. Its exceptional thermal stability permits autoclaving of kanamycin-containing media for large-scale tissue culture workflows—significantly more cost-effective than hygromycin or geneticin for high-throughput transgenic screening. It is also an essential substrate for AAC(6')-APH(2'') resistance mechanism research and remains a WHO Group B second-line agent for confirmed MDR-TB where amikacin is unavailable. This agent is not interchangeable with gentamicin, amikacin, or tobramycin for Pseudomonas aeruginosa coverage. Verify application-specific resistance profiles before procurement.

Molecular Formula C18H38N4O15S
Molecular Weight 582.6 g/mol
CAS No. 133-92-6
Cat. No. B090083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin sulfate
CAS133-92-6
SynonymsKanamycin
Kanamycin A
Kanamycin Sulfate
Kantrex
Molecular FormulaC18H38N4O15S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
InChIInChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
InChIKeyOOYGSFOGFJDDHP-KMCOLRRFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin Sulfate: A Foundational Aminoglycoside for Niche Antimicrobial and Molecular Biology Applications


Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic produced by *Streptomyces kanamyceticus*, primarily effective against a range of Gram-negative and some Gram-positive bacteria [1]. It functions by binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis and leading to cell death [1]. While its clinical use has been largely supplanted by newer aminoglycosides due to resistance and toxicity concerns, kanamycin remains a critical tool in specific niches, particularly as a selective agent in plant tissue culture and molecular biology, and retains utility in treating certain mycobacterial infections [2].

Why Kanamycin Sulfate is Not a Direct Substitute for Gentamicin, Amikacin, or Tobramycin in Critical Assays and Treatments


Despite belonging to the same aminoglycoside class, kanamycin exhibits a unique combination of stability, a distinct resistance profile, and a specific toxicity signature that fundamentally differentiates it from newer-generation analogs like gentamicin, amikacin, and tobramycin [1][2]. Generic substitution fails because kanamycin's poor activity against *Pseudomonas aeruginosa* and high rate of plasmid-mediated resistance among Enterobacteriaceae render it ineffective in scenarios where broader-spectrum aminoglycosides are required [1][2]. Conversely, its remarkable thermal stability and water solubility make it a preferred, cost-effective selection agent in plant biotechnology, a role for which more potent clinical antibiotics are neither necessary nor practical [3]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiators of Kanamycin Sulfate: A Comparative Analysis for Informed Scientific Procurement


Thermal and pH Stability: Superior Aqueous Stability Enables Robust Autoclaving Protocols Compared to Other Aminoglycosides

Kanamycin sulfate demonstrates exceptional thermal and pH stability, a key practical differentiator from many other aminoglycosides. It can be autoclaved (sterilized by moist heat) with less than 10% loss in activity, enabling its direct incorporation into growth media before sterilization, a process that degrades more labile antibiotics [1]. This stability is maintained across a wide pH range.

Antibiotic Stability Sterilization Media Preparation

In Vitro Antibacterial Spectrum: Quantified Deficiency Against Pseudomonas aeruginosa Drives Niche Positioning

The clinical utility of kanamycin is sharply limited by its weak activity against *Pseudomonas aeruginosa*, a common and serious Gram-negative pathogen. A direct head-to-head study of 393 clinical bacterial strains found kanamycin to be the least active aminoglycoside tested, with 89% of *P. aeruginosa* strains exhibiting resistance [1]. This contrasts starkly with the newer aminoglycosides gentamicin and amikacin, which are clinically effective against this pathogen.

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC Comparison

Cross-Resistance in Mycobacteria: Complete Cross-Resistance with Amikacin, but Not with Streptomycin, Guides TB and MAC Therapy Selection

In mycobacterial infections, the selection between kanamycin, amikacin, and streptomycin is governed by well-characterized cross-resistance patterns linked to specific mutations. A study in *M. avium-intracellulare* complex (MAC) demonstrated that acquisition of amikacin resistance via the *rrs* A1408G mutation uniformly confers high-level resistance to kanamycin, with MICs increasing to >256 μg/mL [1]. Conversely, no cross-resistance was observed with streptomycin, as its resistance is mediated by distinct mutations (e.g., *rrs* position 20) [1]. A study in *M. tuberculosis* showed that the *rrs* A1401G mutation confers cross-resistance to both kanamycin and amikacin in a majority of strains [2].

Mycobacterium tuberculosis Mycobacterium avium complex Cross-Resistance Aminoglycoside

Ototoxicity Profile: Highest Reported Cochlear Toxicity Incidence Among Major Aminoglycosides

A quantitative review of clinical adverse events places kanamycin at the top of the ototoxicity risk profile among commonly used aminoglycosides. The reported incidence of cochlear toxicity (hearing loss) is highest for kanamycin at approximately 1.6%, compared to lower rates for amikacin (1.5%), sisomicin (1.4%), gentamicin (0.5%), and tobramycin (0.4%) [1]. Similarly, kanamycin is associated with the highest incidence of vestibular toxicity (4.7%) [1].

Ototoxicity Cochlear Toxicity Adverse Drug Reaction Aminoglycoside Safety

Pharmacokinetics in Large Animals: Shorter Elimination Half-Life Dictates More Frequent Dosing Compared to Streptomycin

Pharmacokinetic studies in horses reveal a clinically significant difference in elimination half-life between kanamycin and streptomycin. The half-life of kanamycin (1.80 ± 0.17 h) is significantly shorter (P < 0.01) than that of streptomycin (3.40 ± 0.42 h) [1]. This difference directly translates into distinct dosing recommendations.

Pharmacokinetics Veterinary Medicine Dosing Interval Half-Life

Procurement-Driven Applications for Kanamycin Sulfate Based on Verified Differentiators


Plant Tissue Culture and Genetic Transformation: The Preferred Selectable Marker for NPTII Gene Constructs

Given its exceptional thermal stability [1] and well-characterized activity as a selective agent against non-transformed plant cells [2], kanamycin sulfate is the definitive choice for laboratories performing *Agrobacterium*-mediated or biolistic transformation using the *nptII* selectable marker gene. The ability to autoclave kanamycin-containing media streamlines large-scale tissue culture operations, and its cost-effectiveness relative to other selectable agents like hygromycin or geneticin makes it ideal for high-throughput screening of transgenic plants [3].

Second-Line Therapy for Multidrug-Resistant Tuberculosis (MDR-TB) with Confirmed Susceptibility

Despite its higher toxicity profile [1], kanamycin remains a critical component of the World Health Organization's Group B second-line agents for treating MDR-TB. Its procurement and use are strictly justified when *in vitro* drug susceptibility testing confirms the isolate is kanamycin-susceptible and amikacin-resistant or unavailable, as the two drugs share significant cross-resistance [2]. Its use in this scenario is a calculated risk based on a defined, narrow therapeutic window where alternatives are limited [3].

Research on Aminoglycoside-Modifying Enzymes (AMEs) and Resistance Mechanisms

Kanamycin sulfate is an essential reagent for microbiology research focused on specific resistance mechanisms. The bifunctional enzyme AAC(6')-APH(2''), for example, confers resistance to kanamycin, gentamicin, and tobramycin, but notably not to amikacin [1]. Laboratories investigating the prevalence and spread of this specific resistance determinant in staphylococci and enterococci require kanamycin as a key substrate for phenotypic screening, complementing molecular detection methods and distinguishing it from isolates expressing other AMEs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kanamycin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.